molecular formula C16H29O2- B13750651 (E)-hexadec-13-enoate

(E)-hexadec-13-enoate

Cat. No.: B13750651
M. Wt: 253.40 g/mol
InChI Key: UFRASUJYZLLIJC-ONEGZZNKSA-M
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Description

(E)-hexadec-13-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 13th position in the E-configuration, which means the substituents on the double bond are on opposite sides. This compound is often found in natural products and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-hexadec-13-enoate can be synthesized through several methods. One common approach is the esterification of (E)-hexadec-13-enoic acid with an alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Another method involves the transesterification of (E)-hexadec-13-enoic acid esters with different alcohols.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-hexadec-13-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (E)-hexadec-13-enoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: (E)-hexadec-13-enoic acid.

    Reduction: (E)-hexadec-13-enol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

(E)-hexadec-13-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery agent.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (E)-hexadec-13-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-hexadec-13-enoate: The Z-isomer of hexadec-13-enoate, where the substituents on the double bond are on the same side.

    Hexadec-12-enoate: An isomer with the double bond at the 12th position.

    Hexadec-14-enoate: An isomer with the double bond at the 14th position.

Uniqueness

(E)-hexadec-13-enoate is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity. The E-configuration often results in different physical and chemical properties compared to its Z-isomer, making it valuable for specific applications.

Properties

Molecular Formula

C16H29O2-

Molecular Weight

253.40 g/mol

IUPAC Name

(E)-hexadec-13-enoate

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+

InChI Key

UFRASUJYZLLIJC-ONEGZZNKSA-M

Isomeric SMILES

CC/C=C/CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCC=CCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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